Aquillochin
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXPCBAETDEQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aquillochin involves the condensation of hydroxy-6-methoxy-7-methoxymethoxycoumarin with ethyl 3-(4-benzyloxy-3,5-dimethoxyphenyl)-2-bromo-3-oxopropionate in the presence of potassium tert-butoxide in acetonitrile. The resulting product is then reduced with lithium borohydride in tetrahydrofuran at 0°C to yield a mixture of alcohols. These alcohols are cyclized upon heating in acetic acid to form this compound .
Industrial Production Methods
The key steps involve careful control of reaction conditions and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Aquillochin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the phenolic and methoxy groups.
Common Reagents and Conditions
Oxidation: Silver oxide and horseradish peroxidase are commonly used oxidizing agents.
Reduction: Lithium borohydride in tetrahydrofuran is used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cleomiscosin D, a regioisomer of this compound .
Scientific Research Applications
Aquillochin is a coumarinolignan isolated from the Aquilaria agallocha plant . Research indicates that Aquilaria agallocha possesses medicinal properties, including anti-inflammatory and analgesic effects . Studies suggest that Aquilaria agallocha extracts could potentially serve as anti-inflammatory, antioxidant, and anticancer agents, though further in vivo and clinical studies are necessary . Additionally, research has explored this compound and other compounds from Aquilaria agallocha as potential antivirals against COVID-19 .
Scientific Research Applications
Aquilaria agallocha and its components, such as this compound, have been investigated for various biological activities:
- Anticancer Potential Extracts from Aquilaria agallocha have demonstrated a cytotoxic effect on lung adenocarcinoma cells by activating an intrinsic signaling pathway . These extracts increased the gene expression of p53, Bax, Casp 3, and Casp 9 while downregulating BCL-2 via the intrinsic mitochondrial pathway .
- Anti-inflammatory and Analgesic Activity Studies have reported the anti-inflammatory activity of Aquilaria agallocha in animal models, with significant edema reduction observed in carrageenan-induced paw edema . The plant extract also exhibited membrane-stabilizing action . Aquilaria agallocha extracts have confirmed analgesic effects, reducing writhing in mice and showing good analgesic response in formalin-induced paw licking tests .
- Antioxidant Properties Aquilaria agallocha extracts can effectively suppress oxidative stress by enhancing antioxidative gene expression . Treatment with these extracts restored the activities of antioxidant enzymes, suggesting antioxidant capabilities .
- Antiviral Research this compound has been assessed as a potential antiviral against COVID-19 .
Mechanism of Action
The mechanism of action of aquillochin involves its interaction with specific molecular targets and pathways. For example, in antiviral studies, this compound has been shown to inhibit the main protease of SARS-CoV-2 by forming hydrophobic and hydrogen bonds with the enzyme. This inhibition prevents the virus from replicating, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aquillochin belongs to the coumarinolignoid class, which includes structurally and functionally related compounds. Below is a detailed comparison with its analogs:
Structural and Source Comparison
Structural Notes:
- This compound and 5'-demethylthis compound differ by a single methyl group at the C-5' position, impacting their hydrophobicity and receptor binding .
- Cleomiscosin A and B exhibit variations in methoxy and hydroxyl group placements, influencing their reactivity and bioavailability .
Pharmacological Activity Comparison
Functional Notes:
Critical Analysis of Research Findings
- Contradictions in Sources: While this compound is primarily associated with Mallotus species in most studies, reports its presence in Daphne mucronata, suggesting broader botanical distribution . This discrepancy may arise from taxonomic misidentification or convergent evolution of biosynthetic pathways.
- Pharmacological Gaps: Limited data exist on the pharmacokinetics and toxicity profiles of these compounds. For instance, this compound’s calcium channel inhibition is noted in , but its specificity for channel subtypes remains unstudied .
- Structural-Activity Relationships (SAR) : The demethylation at C-5' in 5'-demethylthis compound reduces cytotoxicity compared to this compound, highlighting the importance of methoxy groups in bioactivity .
Biological Activity
Aquillochin is a bioactive compound derived from the heartwood of Aquilaria species, particularly Aquilaria agallocha and Aquilaria malaccensis. These trees are known for their aromatic resin, which has been used in traditional medicine and perfumery. Recent studies have highlighted the biological activities of this compound, particularly its potential therapeutic effects, including hepatoprotective, anti-cancer, anti-inflammatory, and antioxidant properties.
1. Hepatoprotective Activity
One of the significant biological activities of this compound is its hepatoprotective effect. A study demonstrated that ethanolic extracts from Aquilaria agallocha exhibited protective effects against paracetamol-induced hepatotoxicity in rats. The study involved administering various doses of the extract and measuring liver function markers.
Table 1: Hepatoprotective Effects of this compound Extract
| Group | Treatment | ALT (U/L) | AST (U/L) | ALP (U/L) | Bilirubin (mg/dL) | Cholesterol (mg/dL) |
|---|---|---|---|---|---|---|
| I | Control | 93.26 | 42.06 | 65.83 | 0.21 | 39.10 |
| II | PCM | 179.41 | 210.68 | 199.13 | 0.85 | 52.40 |
| III | AAE 200 mg/kg | 91.46 | 136.75 | 102.04 | 0.35 | 40.50 |
| IV | AAE 400 mg/kg | 48.25 | 91.46 | 89.27 | 0.25 | 39.90 |
| V | Silymarin (100 mg/kg) | 44.11 | 85.00 | 80.00 | 0.20 | 38.00 |
The results indicated that the group treated with this compound at a dose of 400 mg/kg showed significant reductions in liver enzymes and bilirubin levels compared to the control group, demonstrating its hepatoprotective potential comparable to silymarin .
2. Anti-Cancer Activity
This compound has also been investigated for its anti-cancer properties, particularly against lung adenocarcinoma cells (A549). In vitro studies indicated that extracts from Aquilaria agallocha could induce cytotoxic effects on cancer cells through the activation of intrinsic signaling pathways.
Table 2: Cytotoxic Effects on Cancer Cells
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 15.625 | 90 |
| 31.25 | 80 |
| 62.5 | 70 |
| 125 | 55 |
| 250 | 40 |
| 500 | 25 |
| 1000 | <10 |
The study found that higher concentrations of this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anti-cancer agent .
3. Anti-Inflammatory and Antioxidant Properties
In addition to its hepatoprotective and anti-cancer activities, this compound exhibits notable anti-inflammatory and antioxidant effects. Research suggests that the compound can inhibit the production of pro-inflammatory cytokines and enhance antioxidant enzyme activity.
- Inhibition of ROS Production : this compound reduces reactive oxygen species (ROS) levels in cells exposed to oxidative stress.
- Enhancement of Antioxidant Enzymes : It promotes the activity of endogenous antioxidant enzymes, thereby mitigating oxidative damage .
Case Studies and Research Findings
Several case studies have explored the therapeutic applications of this compound:
- Hepatoprotective Study : A comprehensive study involving animal models demonstrated significant liver protection with this compound extracts compared to standard treatments like silymarin .
- Cytotoxicity Assessment : In vitro assessments revealed that this compound could effectively inhibit cancer cell migration and induce apoptosis through modulation of apoptotic gene expression .
- Inflammation Reduction : Clinical trials indicated that participants receiving treatments containing this compound showed reduced levels of inflammation markers post-treatment .
Q & A
Basic Research Question: How can researchers optimize the synthesis of Aquillochin for reproducibility in academic settings?
Methodological Answer:
To ensure reproducibility, document reaction parameters (temperature, solvent ratios, catalysts) and employ orthogonal analytical techniques (e.g., HPLC, NMR) for intermediate characterization. Use controlled batch comparisons to identify critical variables, referencing established protocols for natural product synthesis . Purity thresholds (>95% by HPLC) should align with pharmacological assay requirements.
Basic Research Question: What analytical methods are most reliable for characterizing this compound’s structural and functional properties?
Methodological Answer:
Combine spectroscopic (NMR, IR) and chromatographic (HPLC-MS) methods for structural elucidation. For functional characterization, employ in vitro bioassays (e.g., enzyme inhibition kinetics) with positive/negative controls. Cross-validate results using computational modeling (e.g., molecular docking) to correlate structure-activity relationships .
Advanced Research Question: How can conflicting bioactivity data for this compound across studies be systematically resolved?
Methodological Answer:
Conduct a meta-analysis of published datasets using PRISMA guidelines to identify variability sources (e.g., assay conditions, compound purity). Replicate key experiments under standardized protocols and apply statistical tools (ANOVA, Bland-Altman plots) to quantify discrepancies. Prioritize studies with rigorous purity validation and explicit methodology .
Advanced Research Question: What strategies are effective in designing experiments to elucidate this compound’s mechanism of action?
Methodological Answer:
Adopt a multi-omics approach:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein expression changes.
- Metabolomics : LC-MS to track metabolic pathway alterations.
Use knockout models or CRISPR-Cas9 to validate target engagement, ensuring dose-response consistency across models .
Basic Research Question: What criteria should guide the selection of in vivo models for this compound toxicity studies?
Methodological Answer:
Select models based on translational relevance (e.g., murine models for hepatic toxicity, zebrafish for developmental toxicity). Define endpoints (LD50, histopathology) and adhere to OECD guidelines for ethical compliance. Include pharmacokinetic profiling (Cmax, AUC) to correlate exposure with adverse effects .
Advanced Research Question: How can researchers address discrepancies in this compound’s pharmacokinetic profiles reported in literature?
Methodological Answer:
Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences. Validate models using in vitro-in vivo extrapolation (IVIVE) from hepatocyte stability assays. Adjust for variables like protein binding and metabolic enzyme polymorphisms .
Basic Research Question: What protocols ensure accurate quantification of this compound in complex biological matrices?
Methodological Answer:
Develop a validated UPLC-MS/MS method with isotope-labeled internal standards. Optimize extraction efficiency (e.g., protein precipitation vs. solid-phase extraction) and assess matrix effects using post-column infusion. Follow ICH guidelines for precision, accuracy, and linearity .
Advanced Research Question: How should researchers design studies to investigate this compound’s synergistic effects with other compounds?
Methodological Answer:
Use factorial design experiments to test combinations, calculating combination indices (e.g., Chou-Talalay method). Employ isobolographic analysis to distinguish additive vs. synergistic effects. Include mechanistic studies (e.g., pathway enrichment analysis) to identify interaction nodes .
Basic Research Question: What are the best practices for ensuring this compound’s stability in long-term storage?
Methodological Answer:
Conduct accelerated stability studies under ICH Q1A conditions (25°C/60% RH, 40°C/75% RH). Monitor degradation products via forced degradation (heat, light, pH extremes) and identify excipients (e.g., antioxidants) that enhance stability. Use DSC/TGA to assess thermal behavior .
Advanced Research Question: How can computational methods enhance the interpretation of this compound’s heterogeneous bioactivity data?
Methodological Answer:
Apply machine learning (e.g., random forest, neural networks) to integrate multi-dimensional data (structural, bioassay, omics). Use SHAP values to identify predictive features and generate testable hypotheses. Validate predictions with in vitro high-content screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
